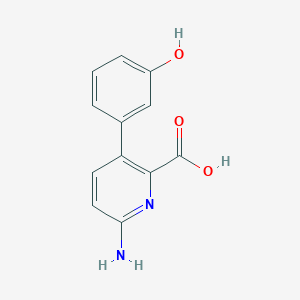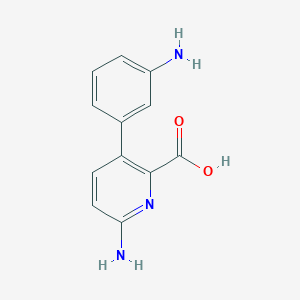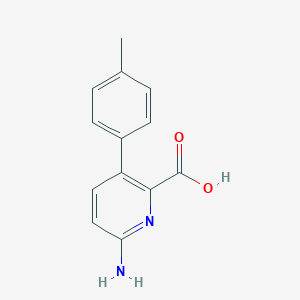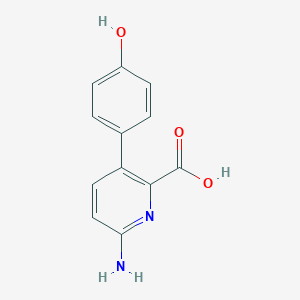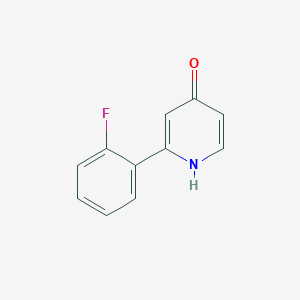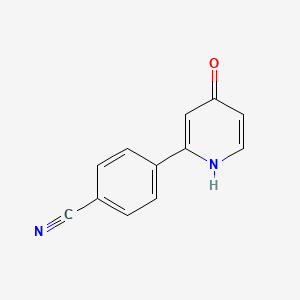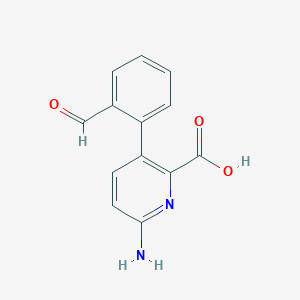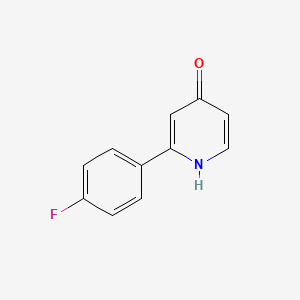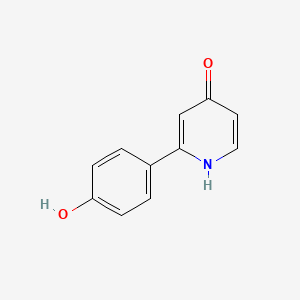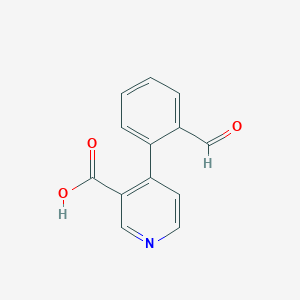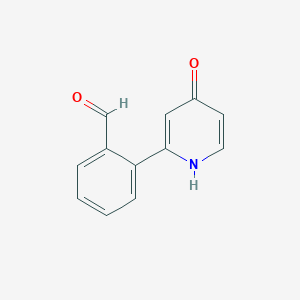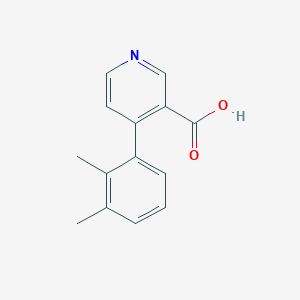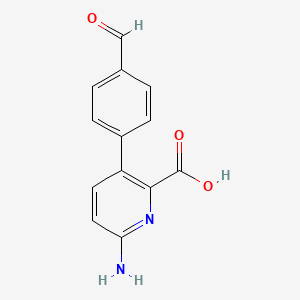
6-Amino-3-(4-formylphenyl)picolinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-3-(4-formylphenyl)picolinic acid is a versatile chemical compound with the molecular formula C13H10N2O3. It is known for its unique structure, which includes an amino group, a formyl group, and a picolinic acid moiety.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-(4-formylphenyl)picolinic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-formylbenzonitrile with 2-amino-3-picolinic acid under specific conditions to yield the desired product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency.
化学反应分析
Types of Reactions: 6-Amino-3-(4-formylphenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various nucleophiles under basic conditions.
Major Products:
Oxidation: 6-Amino-3-(4-carboxyphenyl)picolinic acid.
Reduction: 6-Amino-3-(4-hydroxymethylphenyl)picolinic acid.
Substitution: Derivatives with different substituents on the amino group.
科学研究应用
6-Amino-3-(4-formylphenyl)picolinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic components.
作用机制
The mechanism of action of 6-Amino-3-(4-formylphenyl)picolinic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a ligand that binds to metal ions, forming stable complexes that can modulate enzyme activities and cellular processes. The formyl group can also participate in reactions with nucleophiles, leading to the formation of covalent bonds with target molecules, thereby altering their function .
相似化合物的比较
6-Amino-3-(4-tert-butylphenyl)picolinic acid: Similar structure but with a tert-butyl group instead of a formyl group.
6-Amino-2-picolinic acid: Lacks the phenyl and formyl groups, making it less complex.
Uniqueness: 6-Amino-3-(4-formylphenyl)picolinic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both an amino group and a formyl group allows for diverse chemical modifications, making it a valuable compound in various fields of research.
属性
IUPAC Name |
6-amino-3-(4-formylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c14-11-6-5-10(12(15-11)13(17)18)9-3-1-8(7-16)2-4-9/h1-7H,(H2,14,15)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEQJZIFJWZSIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=C(N=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
